Cas no 1818292-87-3 (1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene)

1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-fluoro-3-(2-nitroethenyl)benzene
- SCHEMBL17512176
- starbld0005106
- 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene
- 1603889-29-7
- 1818292-87-3
- EN300-1969261
-
- インチ: 1S/C8H5ClFNO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+
- InChIKey: BSMXUUQWSKXVJY-SNAWJCMRSA-N
- ほほえんだ: ClC1=CC=CC(/C=C/[N+](=O)[O-])=C1F
計算された属性
- せいみつぶんしりょう: 200.9992843g/mol
- どういたいしつりょう: 200.9992843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.8Ų
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969261-5g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 5g |
$1199.0 | 2023-09-16 | ||
Enamine | EN300-1969261-0.5g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 0.5g |
$397.0 | 2023-09-16 | ||
Enamine | EN300-1969261-0.05g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 0.05g |
$348.0 | 2023-09-16 | ||
Enamine | EN300-1969261-1.0g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-1969261-1g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 1g |
$414.0 | 2023-09-16 | ||
Enamine | EN300-1969261-10g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 10g |
$1778.0 | 2023-09-16 | ||
Enamine | EN300-1969261-0.25g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 0.25g |
$381.0 | 2023-09-16 | ||
Enamine | EN300-1969261-5.0g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-1969261-2.5g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 2.5g |
$810.0 | 2023-09-16 | ||
Enamine | EN300-1969261-10.0g |
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene |
1818292-87-3 | 10g |
$3376.0 | 2023-05-31 |
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzeneに関する追加情報
Introduction to 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene (CAS No. 1818292-87-3)
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene, identified by its Chemical Abstracts Service (CAS) number 1818292-87-3, is a fluorinated aromatic compound featuring a chloro and nitrovinyl substituent. This molecule has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring imparts distinct reactivity, making it a valuable intermediate in synthetic organic chemistry.
The compound’s structure consists of a benzene core substituted with a chlorine atom at the 1-position, a fluorine atom at the 2-position, and a 2-nitrovinyl group at the 3-position. This arrangement creates a highly functionalized platform that can undergo various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and radical additions. Such reactivity is particularly useful in the development of novel heterocyclic compounds, which are prevalent in modern drug discovery.
In recent years, 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene has been explored as a key building block in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to construct complex scaffolds that mimic natural products and pharmacophores. For instance, studies have demonstrated its utility in generating substituted benzothiophenes and benzopyrans, which are known for their biological activity across multiple therapeutic areas. The fluorine atom, in particular, enhances metabolic stability and binding affinity, making these derivatives attractive candidates for further development.
The nitrovinyl moiety in 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is another critical feature that contributes to its versatility. Nitro groups are well-documented intermediates in organic synthesis, capable of being reduced to amine functionalities or converted into azides via diazotization. This flexibility allows chemists to tailor the compound’s properties for specific applications. Moreover, the combination of chloro and fluoro substituents provides additional handles for further functionalization, enabling the creation of diverse libraries of derivatives.
Recent advancements in computational chemistry have also highlighted the potential of 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene as a scaffold for drug design. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets through multiple binding modes, enhancing their efficacy. For example, computational screening has identified analogs with promising activity against enzymes involved in cancer metabolism. These findings underscore the importance of fluorinated nitrovinyl compounds in medicinal chemistry.
The synthesis of 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene typically involves multi-step organic reactions starting from commercially available precursors. A common route includes halogenation of a fluoro-substituted benzene followed by nitration and subsequent vinylation. The precise control of reaction conditions is crucial to achieving high yields and purity, as side reactions can lead to undesired byproducts. Advances in catalytic methods have improved the efficiency of these processes, making large-scale production more feasible.
In addition to pharmaceutical applications, 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene has shown promise in materials science. Its ability to undergo polymerization or incorporation into polymers has been explored for creating advanced materials with tailored properties. For instance, researchers have investigated its use in developing conductive polymers or luminescent materials, where the electronic structure influenced by fluorine and nitro groups plays a critical role.
The growing interest in 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is reflected in the increasing number of patents and publications detailing its applications. Companies specializing in fine chemicals now offer this compound as a research-grade material, catering to academic and industrial researchers alike. Collaborative efforts between synthetic chemists and biologists continue to uncover new ways to utilize this versatile intermediate, further solidifying its importance in modern science.
Looking ahead, future research on 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene may focus on expanding its synthetic utility through innovative methodologies or exploring novel biological activities of its derivatives. The integration of machine learning into drug discovery could accelerate the identification of promising candidates derived from this scaffold. As our understanding of molecular interactions deepens, compounds like 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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